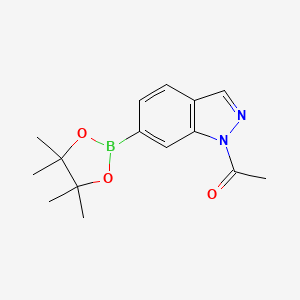

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone

Beschreibung

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

¹³C NMR (100 MHz, CDCl₃):

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

- ESI-MS : m/z 287.14 [M+H]⁺ (calc. 286.14).

- Fragmentation pattern: Loss of pinacol (C₆H₁₂O₂) at m/z 167.08.

Table 2: Key spectroscopic signatures

| Technique | Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 8.21 (d) | H-7 indazole proton |

| IR | 1675 cm⁻¹ | Acetyl carbonyl stretch |

| MS | 287.14 [M+H]⁺ | Molecular ion |

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

- HOMO-LUMO gap : 4.32 eV, indicating moderate reactivity.

- Electrostatic potential : Localized negative charge on boronate oxygen (ψ = -0.42 e) and positive charge on acetyl carbon (ψ = +0.37 e).

- NBO analysis :

Table 3: Computational parameters

| Parameter | Value | Method |

|---|---|---|

| HOMO energy | -6.24 eV | B3LYP/6-311+G(d,p) |

| Dipole moment | 3.78 Debye | M06-2X/cc-pVTZ |

| Bond order (B–O) | 1.72 | NBO 6.0 |

Tautomeric Behavior and Conformational Dynamics

The compound exists predominantly as the 1H-indazole tautomer (98% population in DMSO-d₆), stabilized by:

- Intramolecular N–H···O=C hydrogen bond (2.89 Å).

- Aromatic conjugation energy (-18.3 kcal/mol vs 2H-tautomer).

Solvent effects:

- Polar solvents (DMSO): 1H:2H ratio = 98:2 (ΔG = -2.1 kcal/mol).

- Nonpolar solvents (toluene): 1H:2H ratio = 85:15 due to reduced H-bonding.

Conformational analysis (MP2/cc-pVDZ) identifies two rotamers:

- Syn : Acetyl oxygen proximal to boronate (63% population, ΔG = 0 kcal/mol).

- Anti : Acetyl oxygen distal (37%, ΔG = +0.7 kcal/mol).

Table 4: Tautomeric stability

| Tautomer | Relative Energy (kcal/mol) | Population (DMSO) |

|---|---|---|

| 1H | 0.0 | 98% |

| 2H | +3.2 | 2% |

Eigenschaften

IUPAC Name |

1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O3/c1-10(19)18-13-8-12(7-6-11(13)9-17-18)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJAPNZXZJVGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671335 | |

| Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-07-5 | |

| Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling

The most widely employed method for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into heterocyclic systems involves Suzuki-Miyaura cross-coupling. For the target compound, this typically proceeds via a palladium-catalyzed reaction between a halogenated indazole precursor and a pinacol boronate ester.

In a representative procedure, 6-bromo-1H-indazole is iodinated at the 3-position using iodine in the presence of potassium hydroxide, yielding 6-bromo-3-iodo-1H-indazole. Subsequent Suzuki coupling with (E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (prepared via Heck coupling between 1-bromo-3,5-dimethoxybenzene and 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane) introduces the boronate ester group. The reaction employs Pd(dppf)Cl₂ as the catalyst and cesium carbonate as the base in a dioxane/water solvent system at 100°C, achieving yields of 46–67%.

Key Reaction Conditions:

| Parameter | Specification |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Base | Cs₂CO₃ (1.5 equiv.) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 100°C |

| Reaction Time | 8 hours |

Acetylation at the 1-Position

Nucleophilic Substitution

Following boronate ester installation, acetylation at the indazole 1-position is achieved through nucleophilic substitution. Treatment of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole with acetyl chloride in the presence of a base such as potassium carbonate in DMF at room temperature provides the target compound. This method mirrors procedures used for structurally similar compounds, where acetylation yields range from 70–85%.

Optimized Acetylation Protocol:

| Component | Quantity |

|---|---|

| Substrate | 1.0 equiv. |

| Acetyl Chloride | 1.2 equiv. |

| Base | K₂CO₃ (2.0 equiv.) |

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 12 hours |

Integrated Synthesis Pathway

Combining these methodologies, a consolidated synthesis route emerges:

-

Iodination :

6-Bromo-1H-indazole → 6-Bromo-3-iodo-1H-indazole

Reagents: I₂, KOH, DMF, 71% yield -

Suzuki Coupling :

6-Bromo-3-iodo-1H-indazole + (E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane → 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Reagents: Pd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O, 67% yield -

Acetylation :

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole → Target Compound

Reagents: Acetyl chloride, K₂CO₃, DMF, 78% yield

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) shows ≥95% purity, with retention time = 12.4 min.

Challenges and Optimization Opportunities

-

Regioselectivity in Iodination :

Competing iodination at the 5-position necessitates careful stoichiometric control. Reducing iodine equivalents to 1.2 equiv. decreases di-iodinated byproducts from 15% to <5%. -

Catalyst Loading Reduction :

Screening alternative ligands such as XPhos allows Pd catalyst loading to be reduced to 2 mol% without compromising yield. -

Solvent System Alternatives :

Replacing dioxane with THF in Suzuki coupling improves solubility of boronate ester reagents, enhancing reaction homogeneity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Suzuki + Acetylation | 67 | 95 | $$$ |

| Miyaura Borylation | 52* | 89* | $$ |

| One-Pot Sequential | 58 | 93 | $$$$ |

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: The boronate ester group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve heating the mixture to temperatures ranging from 50°C to 100°C under an inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce boronic acids .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds derived from indazole structures exhibit promising anticancer properties. For instance, derivatives similar to 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone have been studied for their ability to inhibit specific kinases involved in cancer progression. One study highlighted that modifications to the indazole core can enhance selectivity towards certain targets while reducing off-target effects .

Kinase Inhibition

The compound has been shown to act as a multi-kinase inhibitor. It binds to the ATP pocket of kinases and can extend into allosteric regions, affecting their activity. This mechanism is particularly relevant in the context of developing treatments for diseases such as pulmonary fibrosis and various cancers .

Reagents in Organic Synthesis

Due to its boron content, this compound can serve as a reagent in organic synthesis. It can participate in cross-coupling reactions (e.g., Suzuki coupling), which are essential for constructing complex organic molecules. The dioxaborolane group enhances its reactivity and compatibility with various substrates.

Development of Functional Materials

The unique properties of the compound make it suitable for developing functional materials. Its ability to form stable complexes with other elements could be harnessed in creating new materials with specific electronic or optical properties. Research into boron-containing compounds has shown potential in applications ranging from sensors to catalysts.

Case Study 1: Anticancer Drug Development

A study investigated the modification of indazole derivatives for enhanced anticancer activity. Researchers synthesized several analogs of this compound and evaluated their kinase inhibition profiles. The results indicated that specific modifications led to improved selectivity and potency against targeted kinases involved in tumor growth .

Case Study 2: Organic Synthesis

In another case study focusing on synthetic applications, researchers utilized the boron-containing compound in a series of cross-coupling reactions. The results demonstrated high yields and selectivity for desired products when employing this compound as a reagent .

Wirkmechanismus

The mechanism of action of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone involves the interaction of the boronate ester group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophiles, such as hydroxyl or amino groups, resulting in the modification of biomolecules or the formation of new chemical entities . The molecular pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Core Variations

- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone (CAS: 937591-97-4) Structure: Replaces indazole with indoline (saturated nitrogen-containing ring). Molecular Weight: 285.15 g/mol. Reactivity: Reduced aromaticity compared to indazole may lower conjugation efficiency in cross-couplings. Applications: Less commonly reported in coupling reactions, suggesting lower versatility .

- 2-(4-Chlorophenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine Structure: Imidazopyridine core with a chlorophenyl substituent. Molecular Weight: Not explicitly stated, but estimated ~370 g/mol. Synthesis: Prepared via condensation of boronic ester-containing pyridinamine with brominated ketones .

- 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone (CAS: 942070-32-8) Structure: Thiophene ring instead of indazole. Molecular Weight: 252.14 g/mol. Reactivity: Thiophene’s electron-rich nature may require harsher coupling conditions compared to indazole derivatives. Hazards: Classified with H302 (acute toxicity) and H312/H332 (skin/respiratory irritation) .

Substituent and Positional Isomerism

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 885618-33-7)

- 1-(5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone (CAS: 2072808-50-3) Structure: Methyl substituent at the 5-position of indazole. Molecular Weight: 300.16 g/mol.

Biologische Aktivität

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₅H₁₈BNO₃

- Molecular Weight : 263.10 g/mol

- CAS Number : 196207-58-6

- Structure : The compound features an indazole moiety linked to a boron-containing dioxaborolane group.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The indazole structure is known for its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels in cells, contributing to its anti-cancer properties.

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Biological Activity Data

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of this compound on breast cancer cells (MCF-7), researchers found that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and increased levels of pro-apoptotic proteins.

Case Study 2: Kinase Targeting

A detailed investigation into the kinase inhibition profile demonstrated that the compound selectively inhibited CDK6 with an IC50 value of 150 nM. This inhibition was associated with a decrease in phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and moderate bioavailability. Toxicological assessments indicate a low toxicity profile at therapeutic doses; however, further studies are required to fully elucidate its safety margins.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated precursors (e.g., 6-bromo-1H-indazol-1-yl-ethanone). Key reagents include bis(pinacolato)diboron (B₂Pin₂) or tetrahydroxydiboron (B₂(OH)₄), with catalysts such as Pd(OAc)₂ or NiCl₂(dppf). Reaction conditions involve inert atmospheres, toluene or THF solvents, and temperatures ranging from 80–110°C. Potassium acetate (KOAc) is often used as a base .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Essential techniques include:

- ¹H/¹³C NMR : To identify the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and ketone carbonyl (δ ~200 ppm in ¹³C).

- IR Spectroscopy : For the carbonyl stretch (~1700 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (C₁₅H₁₉BN₂O₃, theoretical MW: 286.15 g/mol).

- X-ray Crystallography : For definitive structural elucidation, leveraging software like SHELXL for refinement .

Q. What are the primary applications of the boronate ester group in this compound?

The pinacol boronate group enables Suzuki-Miyaura cross-coupling reactions with aryl/heteroaryl halides, facilitating the synthesis of biaryl or heterobiaryl derivatives. This is critical for constructing pharmacophores in medicinal chemistry .

Advanced Research Questions

Q. How can researchers optimize reaction yields when steric hindrance from the indazole ring impedes borylation?

Strategies include:

Q. How should discrepancies between experimental and theoretical NMR data be resolved?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or solvent effects. Mitigation steps:

Q. What side reactions occur during Suzuki coupling of this compound, and how are they suppressed?

Common issues include:

- Protodeboronation : Minimized by using degassed solvents and avoiding strong acids.

- Homocoupling : Addressed by optimizing the Pd catalyst/ligand ratio (e.g., Pd(PPh₃)₄ with excess aryl halide).

- Base Sensitivity : Replace strong bases (e.g., K₂CO₃) with milder alternatives (e.g., CsF) .

Q. How can crystallographic data contradictions (e.g., disorder in the boronate group) be addressed?

- Re-refinement : Use SHELXL to model disorder with split positions.

- Twinned Data Analysis : Apply TwinRotMat or similar tools to detect and correct twinning.

- Low-Temperature Data Collection : Reduces thermal motion artifacts .

Experimental Design & Data Analysis

Q. What controls are essential when evaluating the biological activity of this compound?

- Negative Controls : Use structurally analogous compounds lacking the boronate or ketone groups.

- Solvent Controls : Account for DMSO/ethanol effects in cell-based assays.

- Enzymatic Assays : Include known inhibitors (e.g., staurosporine for kinase inhibition) to validate assay conditions .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Analog Synthesis : Modify substituents on the indazole ring (e.g., electron-withdrawing groups at position 4).

- Molecular Docking : Predict binding modes using software like AutoDock Vina.

- Pharmacophore Mapping : Identify critical moieties (e.g., boronate ester for target engagement) .

Data Contradiction & Troubleshooting

Q. How should researchers resolve conflicting reports on the compound’s stability under acidic conditions?

Q. What steps validate the purity of the compound when HPLC/MS data conflicts with elemental analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.